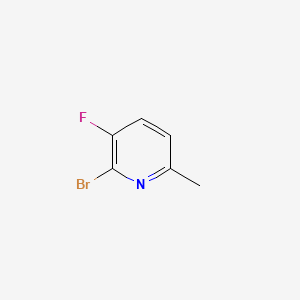

2-Bromo-3-fluoro-6-methylpyridine

Beschreibung

Overview of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a core structural motif in a multitude of natural products and synthetic compounds with diverse applications. Its unique electronic properties, arising from the electronegative nitrogen atom, make the pyridine ring a versatile scaffold in drug discovery and materials science. The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of its steric and electronic characteristics, leading to a broad spectrum of biological activities and material properties. Consequently, the synthesis and functionalization of pyridine derivatives remain an area of intense and ongoing research in the chemical sciences.

Strategic Importance of Halogen and Methyl Substituents in Pyridine Systems

The introduction of halogen atoms and methyl groups onto the pyridine ring is a key strategy for modulating the reactivity and properties of these heterocyclic systems. Halogens, such as bromine and fluorine, play a crucial role in many synthetic transformations. The carbon-bromine bond, for instance, is readily activated in various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic properties of the pyridine ring, influencing its pKa, metabolic stability, and binding interactions with biological targets. The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of drug candidates.

The methyl group, while seemingly simple, can also exert a significant influence. It can provide steric bulk, directing the course of a reaction, and can also participate in various chemical transformations. The combination of these substituents on a pyridine core creates a highly versatile and valuable building block for organic synthesis.

Positioning of 2-Bromo-3-fluoro-6-methylpyridine within Advanced Organic Synthesis

This compound (CAS Number: 374633-36-0) is a trifunctionalized pyridine derivative that has emerged as a valuable intermediate in advanced organic synthesis. pdx.edu Its structure incorporates the strategic elements discussed above: a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position. This specific arrangement of substituents provides a unique combination of reactivity and functionality.

Scope and Objectives of Research on the Chemical Compound

The primary focus of research involving this compound is its utilization as a key intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The objective of this article is to provide a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. By detailing its role in advanced synthetic applications, this article aims to highlight the strategic importance of this compound in the construction of novel and functional chemical entities.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVUMKHUMBXLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647479 | |

| Record name | 2-Bromo-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-36-0 | |

| Record name | 2-Bromo-3-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Methylpyridine and Its Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis offers a powerful route to complex pyridines by constructing the aromatic ring from simpler, non-cyclic starting materials. These methods, in principle, allow for the precise placement of substituents by choosing appropriately functionalized precursors.

Cycloaddition Reactions in the Formation of Halogenated Pyridines

Cycloaddition reactions, particularly [4+2] cycloadditions analogous to the Diels-Alder reaction, represent a significant strategy for pyridine synthesis. baranlab.org These reactions typically involve the combination of a diene (containing one or more nitrogen atoms) with a dienophile (an alkene or alkyne) to form a six-membered ring, which then aromatizes to the pyridine. youtube.com

For pyridine synthesis, inverse-electron-demand Diels-Alder reactions are often more effective. This involves reacting an electron-poor diene, such as a 1,2,4-triazine, with an electron-rich dienophile. nih.gov The initial cycloadduct readily undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to yield the aromatic pyridine ring. While powerful for creating highly substituted pyridines, the main drawbacks can include the need for harsh reaction conditions, the formation of isomeric mixtures, and the cost of starting materials. youtube.comnih.gov A recent development that mitigates some of these challenges involves the use of a temporary tether between an alkynylborane and a Lewis-basic triazine, enabling the cycloaddition to proceed under mild conditions with high regiocontrol. nih.gov

Table 1: General Components for [4+2] Cycloaddition Routes to Pyridines

| Diene Component (1-aza or 1,3-aza-dienes) | Dienophile Component (Alkene/Alkyne) | Catalyst/Conditions | Product Type |

| 1,2,4-Triazines | Alkynes | High Temperature or Lewis Acid Catalysis | Substituted Pyridines |

| Oxazoles | Alkenes/Alkynes | High Temperature | Substituted Pyridines (Kondrat'eva Synthesis) |

| Vinylallenes | Sulfonyl Cyanides | Thermal or Base | Highly Substituted 2-Sulfonylpyridines |

| O-Acetyl Ketoximes | α,β-Unsaturated Aldehydes | Copper(I) / Amine Catalysis | Substituted Pyridines |

Condensation and Annulation Routes

Condensation reactions are a classical and widely used method for pyridine ring formation. baranlab.org These routes involve the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives to build the pyridine core. wikipedia.org Famous named reactions like the Hantzsch Pyridine Synthesis exemplify this approach, typically combining an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.com

Other established methods include:

Chichibabin Pyridine Synthesis: A condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, though it often suffers from low yields. wikipedia.org

Guareschi-Thorpe Synthesis: Involves the condensation of a keto-ester with cyanoacetamide. pharmaguideline.com

Kröhnke Pyridine Synthesis: Utilizes α-pyridinium methyl ketone salts reacting with α,β-unsaturated carbonyl compounds. pharmaguideline.com

These methods are foundational in pyridine chemistry and can be adapted to produce a wide array of substituted derivatives. organic-chemistry.org

Targeted Functionalization of Pyridine Scaffolds

The functionalization of an existing pyridine or picoline (methylpyridine) ring is a more direct and often preferred route for synthesizing specific isomers like 2-bromo-3-fluoro-6-methylpyridine. This strategy involves the sequential and regioselective introduction of the required halogen atoms.

Regioselective Bromination Strategies

Direct electrophilic bromination of the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. gcwgandhinagar.com Therefore, multi-step functionalization sequences are typically employed.

A common pathway to introduce the bromine at the 2-position begins with a precursor such as 2-amino-6-methylpyridine (B158447). This precursor can be converted to 2-bromo-6-methylpyridine (B113505) via a Sandmeyer-type reaction. The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine, followed by decomposition to yield the desired brominated product. chemicalbook.com

Table 2: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer-type Reaction

| Starting Material | Reagents | Temperature | Yield | Reference |

| 2-Amino-6-methylpyridine | 1. HBr, Br₂ 2. NaNO₂ 3. NaOH | -10°C to 5°C | 95% | chemicalbook.com |

Another strategy involves the nitration of 2-bromo-6-methylpyridine to introduce a nitro group at the 3-position. This nitro group then serves as a precursor for an amino group, which can subsequently be converted to the fluorine substituent. pipzine-chem.com

Selective Fluorination Techniques

Introducing a fluorine atom onto a pyridine ring can be accomplished through several methods. For the synthesis of this compound, the most relevant technique involves the transformation of an amino group.

The Balz-Schiemann reaction is a cornerstone method for introducing fluorine into aromatic and heteroaromatic systems. researchgate.net The classic reaction involves the diazotization of an aromatic primary amine with nitrous acid in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to release nitrogen gas and boron trifluoride, leaving the aryl fluoride (B91410). researchgate.net

A documented synthesis of this compound utilizes this transformation starting from 3-amino-2-bromo-6-methylpyridine. pipzine-chem.com This precursor is obtained by the reduction of 2-bromo-3-nitro-6-methylpyridine. pipzine-chem.com In a variation of the Balz-Schiemann reaction, the diazotization of 3-amino-2-bromo-6-methylpyridine is performed using sodium nitrite in anhydrous hydrogen fluoride, which acts as both the acid catalyst and the fluoride source. This in situ generation and subsequent decomposition of the diazonium salt provides the final product with high efficiency.

Table 3: Synthesis of this compound via Balz-Schiemann-type Reaction

| Starting Material | Reagents | Temperature | Yield |

| 3-Amino-2-bromo-6-methylpyridine | NaNO₂, Anhydrous Hydrogen Fluoride | -78°C | 85.1% (for this step) |

Data derived from patent literature describing the synthesis of 2-bromo-3-fluoro-6-picoline.

Modern advancements in the Balz-Schiemann reaction include the use of alternative counterions like hexafluorophosphates (PF₆⁻) and the use of ionic liquids as solvents to improve reaction yields and safety. researchgate.net

Nucleophilic Fluorination with Anhydrous Hydrogen Fluoride

A primary and effective method for introducing the fluorine atom at the C-3 position of the pyridine ring is through a diazotization reaction in the presence of a strong fluoride source. A well-documented procedure involves the use of anhydrous hydrogen fluoride (HF). google.com This method, a variation of the Balz-Schiemann reaction, typically starts from an amino-substituted precursor.

In a specific synthesis of this compound, the precursor 3-amino-2-bromo-6-methylpyridine is dissolved in anhydrous hydrogen fluoride. google.com The reaction vessel is cooled to a low temperature, often around -78 °C, before sodium nitrite is added portion-wise. google.com The in situ generation of the diazonium salt from the amine, followed by its immediate decomposition in the HF medium, results in the substitution of the diazo group with fluorine, yielding the target compound with high efficiency. google.com A patent describes this transformation achieving a yield of 85.1% for the fluorination step. google.com

While highly effective, the use of anhydrous HF requires specialized equipment, such as Teflon reaction vessels, due to its extreme corrosivity (B1173158) and toxicity. google.com Alternative, easier-to-handle reagents based on hydrogen fluoride, such as Pyridine-HF (Olah's Reagent) and DMPU-HF, have been developed. These complexes offer the reactive properties of HF in a less volatile, liquid form, though their acidity and reactivity profile may differ, potentially influencing reaction efficiency and substrate compatibility.

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative pathway, where a nucleophilic carbon center on the pyridine ring attacks an electrophilic fluorine source. wikipedia.org This approach typically uses reagents with a weakened nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) or F-TEDA-BF4 (Selectfluor). wikipedia.orgmdpi.comjuniperpublishers.com

A hypothetical electrophilic route to this compound could start from 2-bromo-6-methylpyridine. This substrate is not electron-rich enough for direct electrophilic aromatic substitution. Therefore, a directed ortho-metalation (DoM) would be necessary first. organic-chemistry.org Using a strong lithium amide base like lithium diisopropylamide (LDA), which is less prone to nucleophilic addition to the pyridine ring, could deprotonate the C-3 position, directed by the bromine atom. The resulting aryllithium intermediate could then be quenched with an electrophilic fluorine source like NFSI to install the fluorine atom.

Direct C-H fluorination of pyridines has also been achieved using powerful reagents like silver(II) fluoride (AgF2). acs.orgorgsyn.org These reactions tend to show high regioselectivity for the C-2 position, adjacent to the ring nitrogen. acs.orgorgsyn.org While this specific method would not yield the desired 3-fluoro isomer from 2-bromo-6-methylpyridine, it represents a significant strategy in the broader context of electrophilic pyridine fluorination.

Introduction of the Methyl Group via Directed Metallation or Alkylation

The introduction of the methyl group can be accomplished at various stages of the synthesis. If starting from a precursor like 2-bromo-3-fluoropyridine, installing the methyl group at the C-6 position would be the final key step.

Directed Metallation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.orgbaranlab.orgharvard.edu In the case of 2-bromo-3-fluoropyridine, the fluorine atom is a moderate directing group, while bromine is weaker. Using a strong base like n-butyllithium (often in the presence of an additive like TMEDA) could potentially lead to lithiation at the C-4 position, between the two halogens, or at the C-6 position. harvard.edu Subsequent reaction of the C-6 lithiated species with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, would furnish the final product. The regioselectivity of such a metalation can be complex and may require careful optimization of the base, solvent, and temperature. harvard.edu

Alkylation: Radical alkylation methods, such as the Minisci reaction, provide another route for introducing alkyl groups onto electron-deficient pyridine rings. However, these reactions often provide a mixture of isomers and may not be suitable for achieving the specific regiochemistry required for this compound without a strongly directing precursor. Catalytic methods using methanol (B129727) as a methyl source in the presence of transition metal catalysts have also been reported for pyridine methylation. wikipedia.org

Multistep Convergent Synthesis of the Chemical Compound

Constructing a polysubstituted pyridine like this compound generally requires a linear, sequential approach where functional groups are introduced in a controlled, stepwise manner to ensure correct regiochemistry.

Strategies for Orthogonal Halogen Introduction

The term "orthogonal" in this context refers to the ability to introduce the bromine and fluorine atoms in separate, non-interfering steps, allowing for precise control over their placement. A synthesis that relies on precursors where the reactivity of one position can be selectively enabled while others remain inert is a hallmark of this strategy.

A prime example of an orthogonal approach is a synthesis starting from 2-amino-6-methylpyridine. google.comchemicalbook.com In this sequence, the positions for bromination and fluorination are activated at different stages. The bromine atom is introduced first via electrophilic substitution, directed by the activating amino group. The fluorine atom is introduced much later via a Sandmeyer-type reaction, which requires the amino group to be present and is entirely independent of the bromination step. lscollege.ac.inbyjus.com This temporal separation of the key bond-forming reactions ensures that the halogens are introduced at the correct C-2 and C-3 positions, respectively, without cross-reactivity. Such strategies are crucial for avoiding the formation of regioisomeric byproducts. nih.gov

Sequential Functionalization Protocols

A reliable and documented multi-step synthesis of this compound proceeds as follows, starting from a commercially available picoline derivative. google.com

Bromination/Diazotization of 2-Amino-6-methylpyridine: The synthesis can begin with the conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine. This is achieved via a Sandmeyer reaction, where the amino group is treated with sodium nitrite in the presence of hydrobromic acid and a copper(I) bromide catalyst. chemicalbook.com

Nitration: The resulting 2-bromo-6-methylpyridine is then subjected to nitration. Treatment with a mixture of fuming nitric acid and sulfuric acid introduces a nitro group onto the ring, primarily at the C-3 position, to yield 2-bromo-6-methyl-3-nitropyridine. google.com

Reduction of Nitro Group: The nitro group is subsequently reduced to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation under pressure, to give 3-amino-2-bromo-6-methylpyridine. google.com

Fluorodiazotization: In the final step, the 3-amino-2-bromo-6-methylpyridine is converted to the target compound, this compound, using the nucleophilic fluorination method with anhydrous hydrogen fluoride and sodium nitrite as previously described. google.com

The table below summarizes the reaction sequence detailed in a representative patent.

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in In the context of synthesizing this compound, several areas offer potential for improvement over traditional methods.

Alternative Reagents and Catalysis: The multi-step synthesis often involves stoichiometric amounts of harsh reagents, such as strong acids and nitrating agents. The development of catalytic methods for halogenation and nitration could significantly reduce waste. For instance, using catalytic systems for bromination instead of bulk bromine and strong acid would be a greener alternative.

Safer Solvents and Reagents: The use of highly toxic and corrosive anhydrous hydrogen fluoride is a major environmental and safety concern. The adoption of more benign fluorinating agents, such as the liquid complexes HF/Pyridine or HF/DMPU, can mitigate some of these risks by reducing volatility and handling hazards. mdpi.com Furthermore, exploring solvent-free reaction conditions or using greener solvents like water or ethanol, where feasible, can drastically reduce the environmental footprint. mdpi.comrsc.org

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. nih.govacs.org Applying this technology to steps like the reduction of the nitro group or in potential catalytic steps could lead to a more energy-efficient process.

By focusing on these areas, the synthesis of this compound can be aligned more closely with the goals of sustainable chemical manufacturing. nih.gov

Catalyst Development for Enhanced Efficiency

The introduction of a bromine atom onto the pyridine ring, often starting from an amino precursor like 3-amino-6-methylpyridine, is commonly achieved through a Sandmeyer-type reaction. This reaction traditionally utilizes stoichiometric amounts of copper(I) salts, such as copper(I) bromide (CuBr). wikipedia.org However, modern advancements have focused on developing catalytic systems to improve efficiency, reduce metal waste, and operate under milder conditions.

Research has demonstrated that using a dual Cu(I)/Cu(II) catalytic system can significantly enhance the efficiency of Sandmeyer brominations. organic-chemistry.org An effective protocol involves using catalytic amounts of both CuBr and copper(II) bromide (CuBr₂) in combination with a phase-transfer catalyst and a ligand. This approach has been shown to achieve nearly quantitative conversion for various substrates under mild, room-temperature conditions. organic-chemistry.org The ligand, typically a bidentate nitrogen-containing compound like 1,10-phenanthroline (B135089), stabilizes the copper catalyst, while the phase-transfer catalyst, such as dibenzo-18-crown-6 (B77160), facilitates the reaction between the aqueous and organic phases. organic-chemistry.orgnih.gov This catalytic method not only provides excellent yields but also broadens the applicability to a wider range of substrates. nih.gov

The fluorination step, necessary to produce the target compound, is typically accomplished via a Balz-Schiemann reaction. This process involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is usually prepared from the corresponding amine. wikipedia.org Unlike the Sandmeyer reaction, the classic Balz-Schiemann reaction does not typically require a metal catalyst. acs.orgorganic-chemistry.org However, the efficiency and required temperature of the reaction are highly dependent on the reaction conditions. Recent studies have focused on optimizing these conditions to avoid the need for external catalysts or additives, thereby simplifying the process and reducing potential sources of contamination. acs.org

The table below summarizes key catalytic systems and their findings relevant to the synthesis of halopyridines.

| Reaction Type | Catalyst System | Key Findings |

| Bromination | Catalytic Cu(I)/Cu(II) with ligand | A combination of CuBr and CuBr₂ (10 mol% total) with 1,10-phenanthroline as a ligand and dibenzo-18-crown-6 as a phase-transfer catalyst provides excellent yields (often >95%) for aryl bromides at room temperature. organic-chemistry.orgnih.gov |

| Bromination | Stoichiometric Copper(I) Halide | The classic Sandmeyer reaction uses at least a full equivalent of CuBr, which is effective but generates significant copper waste. wikipedia.org |

| Fluorination | Catalyst- and Additive-Free | The thermal decomposition of aryldiazonium tetrafluoroborates can proceed efficiently without any metal catalyst or special additive, with reaction outcomes being highly solvent-dependent. acs.org |

Solvent Selection and Waste Minimization

In the catalytic Sandmeyer bromination step, acetonitrile (B52724) has been identified as a highly effective solvent, allowing the reaction to proceed smoothly at room temperature and facilitating high conversions. organic-chemistry.orgnih.gov While other traditional solvents like chloroform (B151607) and dibromomethane (B42720) have been used, they are considered more hazardous and less environmentally friendly. wikipedia.org The development of electrochemical Sandmeyer reactions has introduced solvent mixtures like methanol/dimethylformamide (DMF) as viable options. nih.gov

For the catalyst-free Balz-Schiemann fluorination, solvent choice is paramount to achieving high efficiency. Research has shown that low- or non-polar solvents can significantly improve the reaction outcome. acs.org Chlorobenzene and hexane (B92381) have been highlighted as cheap and reliable solvents that enable effective fluorination at lower temperatures compared to other systems, providing good to excellent yields. acs.org This improvement is attributed to the solubility and stability of the diazonium salt intermediates in these media.

Waste minimization is a core objective in modern synthetic chemistry. hydrite.com In the context of synthesizing this compound, several strategies are employed:

Catalytic Reactions: Shifting from stoichiometric copper reagents to catalytic systems in the Sandmeyer reaction dramatically reduces metallic waste. organic-chemistry.org

Solvent Recycling: The use of recoverable reaction media, such as the acetonitrile-water azeotrope explored in some electrochemical processes, can significantly lower the environmental footprint by reducing solvent consumption and disposal. rsc.org

Greener Reagents: The diazotization step itself can be made more environmentally benign. Using alternatives to strong mineral acids, such as solid-supported acids like p-toluenesulfonic acid or employing nitrite-loaded anion exchange resins, can reduce corrosive waste and simplify work-up procedures. researchgate.net Similarly, using organic nitrites like tert-butyl nitrite or isoamyl nitrite can offer milder reaction conditions. nih.gov

The following table evaluates various solvents based on their application and green chemistry considerations for the key synthetic steps.

| Synthetic Step | Solvent | Evaluation & Green Chemistry Considerations |

| Bromination (Sandmeyer) | Acetonitrile | Effective for catalytic systems, relatively mild. Efforts are being made to develop recycling protocols. nih.govresearchgate.net |

| Bromination (Sandmeyer) | Methanol/DMF | Used in electrochemical variations; however, DMF is a solvent of concern due to toxicity. nih.gov |

| Fluorination (Balz-Schiemann) | Chlorobenzene / Hexane | Shown to be effective for catalyst-free reactions at lower temperatures, reducing energy consumption. Hexane is preferred over the chlorinated solvent. acs.org |

| Diazotization | Water | The traditional solvent for diazotization. It is the greenest solvent, but solubility of organic precursors can be a limitation. numberanalytics.com |

| Diazotization | Ethanol/Water | A mixed solvent system used to improve the solubility of organic amines while maintaining relatively low environmental impact. researchgate.net |

By carefully selecting catalysts and solvents, the synthesis of this compound and its precursors can be optimized for both high efficiency and environmental sustainability.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluoro 6 Methylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The pyridine (B92270) scaffold is a fundamental structural motif in numerous pharmaceuticals, agrochemicals, and materials. The functionalization of this heterocycle is therefore of significant chemical interest. 2-Bromo-3-fluoro-6-methylpyridine is a versatile building block, with the bromine atom at the 2-position providing a reactive handle for various transition metal-catalyzed cross-coupling reactions. The presence of the fluorine and methyl groups can influence the electronic properties and steric environment of the pyridine ring, impacting the reactivity and selectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.org For substrates like this compound, these methods offer a direct path to elaborate the pyridine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound. libretexts.org This reaction is particularly valuable for creating biaryl and heteroaryl structures. In the context of this compound, Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Research has shown that the coupling of 2-bromopyridines with arylboronic acids can be efficiently achieved using palladium catalysts. researchgate.net For instance, a common catalytic system involves a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org The choice of base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is crucial and can significantly affect the reaction yield. nih.gov

A typical reaction might involve reacting this compound with an arylboronic acid in a solvent like dioxane or aqueous isopropanol, heated in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Catalyst System | Base | Solvent | Temperature | Yield |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp. | High |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 °C | Good to Excellent |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | 80 °C | High |

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines. researchgate.netorganic-chemistry.org

The electronic nature of the substituents on both the pyridine ring and the boronic acid can influence the reaction's efficiency. The electron-withdrawing fluorine atom in this compound can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Heck Coupling and its Variants

The Heck reaction provides a method for the vinylation of aryl or vinyl halides, forming a new C-C bond by coupling with an alkene. organic-chemistry.orgmdpi.com This reaction is instrumental in synthesizing styrenes and other vinyl-substituted aromatic compounds. For this compound, the Heck reaction enables the introduction of a vinyl group at the 2-position.

The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. mdpi.com Common catalysts include Pd(OAc)₂ and ligands such as triphenylphosphine (B44618) (PPh₃). mdpi.com Additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes be used to improve reaction yields, especially under solvent-free conditions. beilstein-journals.org

A general procedure would involve heating this compound with an alkene (e.g., n-butyl acrylate) in the presence of a palladium catalyst and a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as DMF. mdpi.com The reaction mechanism involves the oxidative addition of the bromopyridine to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated pyridine and regenerate the catalyst. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 °C |

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | NMP | 120-140 °C |

| Palladacycle | None | NaOAc | DMA | 130 °C |

Table 2. Typical Conditions for Heck Coupling Reactions. organic-chemistry.orgmdpi.com

Variants of the Heck reaction, such as the oxidative Heck reaction, can also be employed, using arylboronic acids as the coupling partner instead of aryl halides. mdpi.com

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are powerful palladium-catalyzed cross-coupling reactions that utilize organozinc and organotin reagents, respectively. orgsyn.orglibretexts.org These reactions offer alternative routes for C-C bond formation and are often complementary to the Suzuki-Miyaura coupling in terms of substrate scope and functional group tolerance.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. orgsyn.org For this compound, this would entail reaction with an arylzinc or alkylzinc halide. Negishi couplings are known for their high reactivity and tolerance of a wide array of functional groups. orgsyn.orgresearchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like THF or dioxane. researchgate.net

Stille Coupling: The Stille reaction couples an organohalide with an organostannane reagent. libretexts.orgmdpi.com It is particularly useful for synthesizing complex molecules due to the stability and functional group compatibility of the organotin reagents. mdpi.com The coupling of this compound with an organostannane would proceed in the presence of a palladium catalyst, often with a ligand like triphenylphosphine or in a ligand-free system under specific conditions. mdpi.com

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Solvent |

| Negishi | R-ZnX | Pd(dppf)Cl₂ | THF, Dioxane |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Toluene, DMF |

Table 3. Comparison of Negishi and Stille Coupling Parameters. orgsyn.orgresearchgate.netmdpi.com

Both Negishi and Stille couplings generally proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice between these methods often depends on the availability of the organometallic reagent and the specific functional groups present in the substrates.

Amination Reactions (Buchwald-Hartwig type)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. rsc.orgnih.gov

For this compound, Buchwald-Hartwig amination allows for the direct introduction of primary or secondary amines at the 2-position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOBut). chemspider.comresearchgate.net The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. researchgate.net

A representative procedure involves heating this compound with an amine in a solvent like toluene, in the presence of a palladium precursor (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base. chemspider.com The catalytic cycle is thought to involve oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

| Palladium Source | Ligand | Base | Solvent | Temperature |

| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 °C |

| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | 80-100 °C |

| Pd(OAc)₂ | dppp | NaOBut | Toluene | 80 °C |

Table 4. Common Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines. chemspider.comresearchgate.net

This methodology is particularly useful for accessing a wide variety of 2-amino-3-fluoro-6-methylpyridine derivatives, which might otherwise be difficult to synthesize. nih.gov

Ligand Design and Catalyst Optimization for Selective Reactivity

The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the catalyst system, particularly the choice of ligand. researchgate.netnih.gov Ligands play a crucial role by influencing the stability, activity, and selectivity of the palladium catalyst. nih.gov

For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich monophosphine ligands, often based on a biaryl backbone, have proven to be highly effective. mit.edu These ligands can promote the challenging reductive elimination step and stabilize the active Pd(0) species. The electronic properties of the ligand can be tuned to match the specific requirements of the substrate and reaction type. For example, more electron-donating ligands can facilitate the oxidative addition step. nih.gov

In some cases, bidentate phosphine ligands like BINAP or dppf are employed, which can offer greater stability to the catalytic complex. wikipedia.org The development of specialized ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), has significantly expanded the scope of cross-coupling reactions to include previously challenging substrates. researchgate.netmit.edu

Catalyst optimization involves screening a variety of ligands, palladium sources, bases, and solvents to find the ideal conditions for a specific transformation. For instance, in the case of this compound, the presence of the fluoro and methyl groups may necessitate a specific ligand to achieve high yields and selectivity, avoiding potential side reactions. The goal is to create a catalyst system that is not only highly active but also stable and capable of tolerating a wide range of functional groups. mit.edunih.gov

Nickel-Catalyzed Cross-Coupling Processes

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom at the 2-position serves as a reactive handle for such transformations. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-catalyzed methods.

Recent advancements have highlighted the utility of nickel in cross-electrophile coupling reactions, which directly couple two different electrophiles. wisc.edu This approach avoids the pre-formation of organometallic reagents, which can be sensitive and challenging to prepare. For instance, nickel-catalyzed methodologies have been developed for the cross-coupling of heteroaryl chlorides with aryl bromides. wisc.edu While this specific substrate has not been explicitly detailed in the provided search results, the general principles suggest that this compound would be a suitable coupling partner in such reactions. The C-Br bond is generally more reactive than C-Cl or C-F bonds in these catalytic cycles, allowing for selective activation.

Electrochemical nickel-catalyzed cross-coupling reactions represent another frontier, offering a redox-neutral pathway for C(sp²)–C(sp³) bond formation. nih.gov These reactions typically involve the coupling of an aryl halide with a suitable nucleophilic partner, such as a benzylic trifluoroborate, under the influence of a nickel catalyst and an electric current. nih.gov The broad scope of these reactions suggests their potential applicability to this compound, enabling the introduction of alkyl or benzyl (B1604629) groups at the 2-position.

Copper-Catalyzed Reactions, including Ullmann-type Couplings

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long-standing history in aryl bond formation and have seen a resurgence with the development of new ligand systems. rsc.orgrsc.org These reactions are particularly effective for forming C-N, C-O, and C-S bonds. For this compound, the bromine atom is the primary site for these transformations.

The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile, such as an amine, alcohol, or thiol, in the presence of a stoichiometric or catalytic amount of copper. Modern variations often employ copper(I) salts and various ligands to facilitate the reaction under milder conditions and with greater functional group tolerance. researchgate.net For example, copper-catalyzed amination of aryl bromides can be achieved using ammonia (B1221849) or primary and secondary amines. researchgate.net Similarly, the coupling with alcohols or phenols leads to the formation of aryl ethers.

A notable development is the copper-catalyzed Ullmann-type coupling and decarboxylation cascade of aryl halides with malonates, providing access to α-aryl esters. nih.govorganic-chemistry.org This one-pot reaction, utilizing a copper catalyst, a specific ligand, and a base, demonstrates high efficiency and functional group tolerance, making it a potentially valuable method for the derivatization of this compound. nih.govorganic-chemistry.org

| Catalyst System | Nucleophile | Product Type | Reference |

| Cu₂O/ethyl 2-oxocyclohexanecarboxylate | Imidazole/Benzimidazole | N-Aryl heterocycles | researchgate.net |

| CuI/L-proline | Nitrogen heterocycles | N-Aryl heterocycles | researchgate.net |

| CuCl/oxalamide ligand | Malonates | α-Aryl esters | nih.govorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted pyridines, where a nucleophile replaces a leaving group on the aromatic ring. The reactivity of this compound in SNAr reactions is influenced by the nature and position of its halogen substituents and the activating effect of the pyridine nitrogen.

Reactivity at the Bromine and Fluorine Centers

In SNAr reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. nih.govstackexchange.com This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the mechanism of SNAr. The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. libretexts.orgyoutube.com Highly electronegative substituents, like fluorine, strongly stabilize this intermediate through their inductive electron-withdrawing effect, thereby increasing the reaction rate. stackexchange.com

Therefore, in this compound, the fluorine atom at the 3-position would generally be more susceptible to nucleophilic attack than the bromine atom at the 2-position, assuming the reaction proceeds via a classic SNAr mechanism. However, the position of the halogen also plays a crucial role. Nucleophilic attack is favored at positions ortho or para to the electron-withdrawing pyridine nitrogen. In this molecule, the bromine is at an activated ortho position, while the fluorine is at a meta-like position relative to the nitrogen's primary activating influence. This positional factor can sometimes lead to the displacement of the bromine despite the inherently higher reactivity of fluorine as a leaving group in SNAr. reddit.com

Studies on related halopyridines have shown that the leaving group order can be influenced by the reaction conditions and the nature of the nucleophile. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating a departure from the typical SNAr element effect. nih.gov

Influence of Pyridine Nitrogen and Substituents on SNAr Pathways

The pyridine nitrogen atom is a powerful electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. libretexts.org This activation is due to the ability of the nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The methyl group at the 6-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack. However, its primary influence is often steric, potentially hindering the approach of a nucleophile to the adjacent bromine atom at the 2-position.

The fluorine atom at the 3-position, while being a good leaving group, also exerts a strong electron-withdrawing inductive effect, further activating the ring to nucleophilic attack. The combined electronic effects of the pyridine nitrogen and the fluorine atom make the ring electron-deficient and thus more susceptible to SNAr reactions.

Stereochemical and Regiochemical Control in SNAr

Regioselectivity in the SNAr of this compound is a critical consideration. As discussed, the competition between the displacement of the bromine at the 2-position and the fluorine at the 3-position is governed by a combination of electronic and positional factors. The ortho-activating effect of the pyridine nitrogen favors substitution at the 2-position (bromine), while the superior leaving group ability and strong inductive effect of fluorine favor substitution at the 3-position. The outcome can be highly dependent on the specific nucleophile and reaction conditions.

For example, in the SNAr of 3-substituted 2,6-dichloropyridines, the regioselectivity was found to be influenced by the nature of the 3-substituent and the solvent. researchgate.net Bulky substituents at the 3-position can direct substitution to the 6-position. researchgate.net While not directly analogous, this suggests that the interplay of steric and electronic effects of the methyl and fluoro groups in this compound will be crucial in determining the regiochemical outcome of its SNAr reactions.

Directed Ortho-Metallation (DoM) and Lithiation Studies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.orguwindsor.cabaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.

In pyridine systems, the pyridine nitrogen itself can act as a directing group, but this can be complicated by the competitive addition of the organolithium reagent to the C=N bond. harvard.edu However, with appropriate directing groups and reaction conditions, regioselective lithiation of the pyridine ring can be achieved. harvard.edu

For this compound, several directing groups could potentially influence lithiation. The fluorine atom can act as a moderate directing group. organic-chemistry.org The bromine atom is not typically considered a strong DMG. The pyridine nitrogen's influence would direct lithiation to the 2- and 6-positions, which are already substituted.

A more likely scenario for this specific molecule is halogen-metal exchange. Treatment with a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would likely lead to the regioselective exchange of the more reactive bromine atom, forming 3-fluoro-6-methyl-2-lithiopyridine. This lithiated intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.

Alternatively, the use of a lithium-amide base like lithium diisopropylamide (LDA) or a hindered base like TMPMgCl•LiCl could potentially lead to deprotonation at one of the vacant ring positions, C-4 or C-5. harvard.edu The regioselectivity of such a deprotonation would be influenced by the combined directing effects of the existing substituents. The fluorine atom would favor deprotonation at the C-4 position, while the methyl group would weakly direct to the C-5 position. The outcome of such a reaction would require experimental investigation.

| Reagent | Potential Outcome | Position of Functionalization | Reference |

| n-BuLi or sec-BuLi | Halogen-metal exchange | 2-position | organic-chemistry.orguwindsor.ca |

| LDA or TMPMgCl•LiCl | Directed ortho-metallation | Potentially C-4 or C-5 | harvard.edu |

Regioselectivity of Metallation in Substituted Pyridines

The position at which a substituted pyridine undergoes metallation is a critical factor that dictates the final structure of the synthesized molecule. In the case of pyridines with multiple substituents, predicting the site of deprotonation can be complex, as it is influenced by a combination of electronic and steric effects of the substituents.

Generally, the deprotonation of pyridine derivatives is challenging due to the electron-deficient nature of the pyridine ring. rsc.org However, the presence of directing groups can facilitate this process. For instance, in some substituted pyridines, the use of n-butylsodium allows for selective deprotonation at the C4 position, a contrast to organolithium reagents that often lead to nucleophilic addition at the C2 position. nih.gov The choice of the metallating agent is therefore crucial. For example, superbases like those combining an alkyllithium with a lithium aminoalkoxide have been shown to effectively metallate pyridine derivatives with high regio- and chemoselectivity. acs.org

In the context of this compound, the fluorine atom, being highly electronegative, and the bromine atom both exert significant electronic influence. The regioselectivity of metallation will be a result of the interplay between the directing effects of the fluoro, bromo, and methyl groups.

Subsequent Electrophilic Quenching Reactions

Following the metallation of a pyridine ring, the resulting organometallic intermediate is typically reacted with an electrophile to introduce a new functional group. This process is known as electrophilic quenching.

The success and nature of these quenching reactions depend on the stability and reactivity of the metallated pyridine species. A wide array of electrophiles can be employed, leading to the formation of diverse substituted pyridines. For example, after metallation, the resulting sodiated pyridine intermediates can undergo direct alkylation with primary alkyl halides or participate in Negishi cross-coupling reactions with various aromatic and heteroaromatic halides. nih.gov Similarly, lithiated pyridines can be quenched with various electrophiles to yield substituted products. researchgate.net

For the metallated derivative of this compound, subsequent quenching with an appropriate electrophile would allow for the introduction of a desired substituent at the metallated position, providing a pathway to novel and specifically functionalized pyridine compounds.

C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it offers a more atom-economical and efficient way to modify organic molecules compared to traditional methods that often require pre-functionalization. rsc.org

Benzylic C-H Functionalization of the Methyl Group

The methyl group at the 6-position of this compound is a potential site for functionalization. This type of transformation, known as benzylic C-H functionalization, involves the activation of a C-H bond on a carbon atom adjacent to an aromatic ring.

One approach to benzylic functionalization is through deprotonation. The acidity of benzylic C-H bonds can be enhanced by the coordination of a transition metal to the aromatic ring, which stabilizes the resulting benzylic carbanion. rsc.org This allows for subsequent reaction with electrophiles. Another strategy involves radical-based approaches, such as selective C-H chlorination followed by nucleophilic substitution, which can introduce a variety of functional groups at the benzylic position. wisc.edu

These methods could potentially be applied to the methyl group of this compound to introduce new functionalities.

Distal C-H Functionalization in the Pyridine Ring

Functionalizing C-H bonds at positions remote from the directing group, known as distal C-H functionalization, presents a significant challenge in synthetic chemistry. In pyridine systems, achieving selective functionalization at the meta-position is particularly difficult due to the inherent electronic properties of the ring. researchgate.net

However, template-based strategies have been developed to achieve site-selective C-H activation at distal positions. By designing a template that positions a catalyst in proximity to a specific C-H bond, functionalization can be directed to an otherwise unreactive site. acs.org For example, a pyridine-based template has been used to achieve meta-selective C-H olefination. acs.org

Applying such strategies to this compound could enable the selective functionalization of the C-H bonds on the pyridine ring, leading to the synthesis of unique isomers.

Mechanistic Insights into C-H Activation Processes

Understanding the mechanisms of C-H activation is crucial for the development of new and improved synthetic methods. For transition metal-catalyzed C-H functionalization, several mechanistic pathways have been proposed.

In rhodium-catalyzed reactions, for instance, the C-H bond cleavage step can occur through mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, or σ-complex assisted metathesis. nih.gov Following C-H activation, the resulting metal-carbon bond can undergo various transformations, including insertion reactions, to form new bonds. nih.gov

Computational studies have become a powerful tool for elucidating these complex reaction mechanisms, providing insights into the energetics of different pathways and the factors that control regioselectivity and stereoselectivity. nih.gov These theoretical investigations complement experimental findings and guide the design of more efficient catalytic systems.

Radical Reactions and Single Electron Transfer (SET) Pathways

Radical reactions offer an alternative approach to the functionalization of pyridine derivatives. Single Electron Transfer (SET) processes can initiate the formation of radical intermediates, which can then participate in a variety of bond-forming reactions.

While specific studies on radical reactions involving this compound are not detailed in the provided search results, the general principles of radical chemistry suggest that this compound could be a substrate for such transformations. For example, the bromine atom could potentially be involved in radical-mediated coupling reactions. The high reactivity of radical species often leads to challenges in controlling regioselectivity, but under the right conditions, these methods can provide access to products that are difficult to obtain through ionic pathways.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are of significant interest for understanding and optimizing its transformations into more complex molecules. The electronic and steric effects of the substituents play a crucial role in determining the rate and feasibility of these reactions.

The primary transformation pathways for this compound involve the nucleophilic displacement of one of the halogen atoms. In the context of SNAr reactions on halopyridines, the rate of substitution is highly dependent on the nature of the leaving group, the attacking nucleophile, and the position and electronic nature of other substituents on the ring.

In the case of this compound, both halogens are on activated positions to some extent. The fluorine at the 3-position is ortho to the activating nitrogen atom (when considering the 2-position as the point of attack) and the bromine at the 2-position is directly attached to a carbon adjacent to the ring nitrogen.

Studies on simpler 2-fluoro- and 2-chloropyridines have shown that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide, with a relative rate ratio of approximately 320:1. researchgate.net This highlights the powerful activating effect of fluorine in nucleophilic aromatic substitution on the pyridine ring. The activating influence of other halogens has also been quantified, showing a decrease in the order of their position relative to the reaction center: ortho > meta > para. researchgate.net

While direct rate constants for this compound are not available, we can create a hypothetical table illustrating the expected relative reactivity based on the principles observed in related systems. The methyl group at the 6-position is an electron-donating group, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, the combined activating effects of the nitrogen atom and the fluorine at the 3-position are expected to make the 2-bromo position susceptible to substitution.

Illustrative Table of Expected Relative Reactivity in Nucleophilic Aromatic Substitution

| Reactant | Relative Position of Substituent | Expected Effect on Rate |

| This compound | Fluoro at C3 (ortho to C2) | Activating |

| Methyl at C6 (para to C3, meta to C2) | Deactivating (weak) | |

| Nitrogen in ring | Strongly Activating (at C2) |

It is important to note that this table represents a qualitative prediction, and the actual rates would need to be determined experimentally.

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the reaction mechanism. These parameters are typically determined by studying the reaction rate at different temperatures and applying the Arrhenius or Eyring equation.

For SNAr reactions, the formation of the Meisenheimer complex is usually the rate-determining step. The activation energy for this step is influenced by the stability of this intermediate. Electron-withdrawing groups that can stabilize the developed negative charge will lower the activation energy and thus increase the reaction rate. The fluorine atom at the 3-position in this compound is expected to have a significant stabilizing effect on the Meisenheimer intermediate formed upon nucleophilic attack at the 2-position.

Computational studies using Density Functional Theory (DFT) are often employed to calculate the activation energies for such reactions. For example, computational studies on the decomposition of other nitrogen-containing compounds have been used to determine activation barriers for different pathways. nih.gov While no specific computational studies on the activation parameters for reactions of this compound were found, a hypothetical table of expected activation parameters based on similar systems can be presented for illustrative purposes.

Hypothetical Activation Parameters for Nucleophilic Substitution at the 2-Position

| Parameter | Expected Value Range | Rationale |

| Activation Energy (Ea) | Moderate | The activating effect of the ring nitrogen and the 3-fluoro substituent is expected to lower the barrier, but the presence of the electron-donating methyl group may slightly increase it compared to an unsubstituted system. |

| Enthalpy of Activation (ΔH‡) | Positive | Reflects the energy required to reach the transition state. |

| Entropy of Activation (ΔS‡) | Negative | The association of the nucleophile and the substrate to form the ordered transition state leads to a decrease in entropy. |

The actual values of these parameters would be highly dependent on the specific nucleophile and reaction conditions. Experimental determination through kinetic studies would be necessary for accurate quantification.

Advanced Spectroscopic Characterization Methodologies in Research on 2 Bromo 3 Fluoro 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-Bromo-3-fluoro-6-methylpyridine in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete structural map can be assembled.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analyses

A full NMR characterization involves one-dimensional analysis of all NMR-active nuclei within the molecule. While detailed spectral assignments for this specific compound are not widely published, the expected signals can be predicted based on established principles of NMR spectroscopy. Certificates of Analysis for commercial samples confirm that the ¹H NMR spectrum is consistent with the expected structure. chemscene.com

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl (CH₃) group and two signals in the aromatic region for the two pyridine (B92270) ring protons. The proton at position 5 would likely appear as a doublet of doublets due to coupling with the proton at position 4 and the fluorine at position 3. The proton at position 4 would also be a doublet of doublets, coupling to the proton at position 5 and the fluorine at position 3.

¹³C NMR: The carbon NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms (Br, F, N) and their positions on the pyridine ring. The carbons bonded to the electronegative fluorine and bromine atoms would be significantly affected. Furthermore, the signals for carbons C-2, C-3, and C-4 will appear as doublets due to coupling with the ¹⁹F nucleus.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single signal, as there is only one fluorine atom in the molecule. This signal would be split into a doublet of doublets due to coupling with the protons at positions 4 and 5 of the pyridine ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.5 | Singlet (s) | -CH₃ |

| ¹H | ~7.2 - 7.5 | Doublet of Doublets (dd) | H-4 |

| ¹H | ~7.6 - 7.9 | Doublet of Doublets (dd) | H-5 |

| ¹³C | ~24 | Quartet (q) | -CH₃ |

| ¹³C | ~120 - 145 | Doublet (d) | C-2, C-3, C-4, C-5 |

| ¹³C | ~155 - 160 | Singlet (s) | C-6 |

| ¹⁹F | ~(-120) - (-130) | Doublet of Doublets (dd) | C3-F |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak between the signals of H-4 and H-5 would be expected, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the H-4, H-5, and methyl proton signals to their corresponding carbon signals (C-4, C-5, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons to C-6 and C-5, and from H-5 to C-3 and C-6, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are bonded. This can help to confirm the regiochemistry. A NOESY experiment could show a correlation between the methyl protons and the H-5 proton, indicating their spatial proximity on the pyridine ring.

Advanced NMR for Reaction Monitoring and Mechanistic Elucidation

NMR spectroscopy is not limited to static structural analysis; it is also a powerful technique for studying dynamic processes. In the synthesis or subsequent reactions of this compound, NMR can be used for real-time reaction monitoring. georgiasouthern.edu By acquiring spectra at regular intervals, chemists can track the disappearance of starting material signals and the appearance of product signals. This quantitative data allows for the determination of reaction kinetics and endpoints. Furthermore, this method can reveal the presence of short-lived reaction intermediates that might be missed by traditional chromatographic analysis, thereby providing deep mechanistic insights into the chemical transformation. georgiasouthern.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass and, by extension, the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of a compound. For this compound (C₆H₅BrFN), the theoretical exact mass can be calculated and compared to the experimental value. The presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern (M and M+2 peaks of similar intensity), which is a clear indicator for the presence of a single bromine atom in the molecule.

Calculated Exact Masses for this compound

| Isotopologue Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₆H₅⁷⁹BrFN | 188.9644 |

| C₆H₅⁸¹BrFN | 190.9623 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is routinely used to assess the purity and confirm the identity of volatile compounds like this compound. A sample is injected into the GC, where it is vaporized and separated from any non-volatile residues or impurities. The pure compound then elutes from the GC column at a characteristic retention time and enters the mass spectrometer. The MS provides a mass spectrum that serves as a molecular fingerprint, showing the molecular ion peak and a specific fragmentation pattern that can be used to confirm the compound's structure and identity. The purity is assessed by the relative area of the main peak in the gas chromatogram.

Fragmentation Pathway Analysis

While a specific, detailed experimental mass spectrum and fragmentation pathway analysis for this compound is not extensively documented in publicly available research, the fragmentation behavior can be predicted based on established principles of mass spectrometry for related halogenated and methylated pyridine compounds.

In electron ionization (EI) mass spectrometry, the initial step is the formation of a molecular ion (M⁺˙). For this compound (molar mass: 190.01 g/mol ), the molecular ion peak would be expected at m/z 190, accompanied by a significant M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). docbrown.info

The subsequent fragmentation pathways are likely to be governed by the relative strengths of the bonds and the stability of the resulting fragments. Common fragmentation patterns for similar alkyl halides and aromatic compounds include:

Alpha-Cleavage: Fission of the bond adjacent to the pyridine ring is a common pathway. For this compound, this could involve the loss of a hydrogen radical from the methyl group to form a stable pyridyl-methyl cation.

Halogen Cleavage: The cleavage of the C-Br bond is a highly probable fragmentation pathway, leading to the loss of a bromine radical (·Br). This would result in a fragment ion at m/z 111. The stability of the resulting pyridyl cation would influence the prominence of this peak. The C-F bond is significantly stronger than the C-Br bond and is less likely to cleave initially.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy. The loss of neutral molecules like HCN (hydrogen cyanide) is a characteristic fragmentation pattern for pyridine and its derivatives.

A plausible fragmentation pathway could initiate with the loss of the bromine atom, followed by the elimination of HCN from the resulting fluoromethyl-pyridyl cation. The presence of both fluorine and bromine substituents complicates the fragmentation pattern, and their interaction and influence on the stability of various fragment ions would require detailed experimental analysis and computational modeling for precise elucidation.

It is important to note that the specific fragmentation pattern can be influenced by the ionization method and the energy applied. Techniques like tandem mass spectrometry (MS/MS) would be invaluable in isolating specific fragment ions and studying their subsequent decomposition, thereby providing a more definitive map of the fragmentation pathways.

Vibrational Spectroscopy (FT-IR, Raman)

The vibrational spectrum of this compound would be a composite of the vibrations of the pyridine ring, the methyl group, and the carbon-halogen bonds.

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| C=C and C=N stretching (ring) | 1400 - 1600 | Characteristic ring stretching vibrations of the pyridine core. |

| C-H bending (methyl) | 1375 - 1450 | In-plane bending (scissoring and rocking) of the methyl group. |

| C-F stretching | 1000 - 1400 | Strong absorption due to the highly polar C-F bond. |

| C-Br stretching | 500 - 600 | Stretching vibration of the carbon-bromine bond. |

| Ring bending/deformation | 400 - 800 | Out-of-plane bending vibrations of the pyridine ring. |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent the exact experimental values for this compound.

The presence of both electron-withdrawing fluorine and bromine atoms, along with the electron-donating methyl group, on the pyridine ring would lead to shifts in the characteristic ring vibration frequencies compared to unsubstituted pyridine.

More detailed conformational analysis using vibrational spectroscopy would be relevant for more flexible derivatives of this compound, where different spatial arrangements of substituents could lead to distinct and observable vibrational signatures. In such cases, temperature-dependent spectroscopic studies could help in identifying and quantifying the different conformers present in equilibrium.

X-ray Diffraction (XRD) for Solid-State Structure Determination of Derivatives

X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While the crystal structure of this compound itself has not been reported, valuable insights can be gained from the crystallographic analysis of closely related derivatives.

A pertinent example is the crystal structure analysis of 2-bromo-3-hydroxy-6-methylpyridine , a derivative where the fluorine atom is replaced by a hydroxyl group. Research on this compound has revealed detailed information about its solid-state conformation and intermolecular interactions. rsc.org

In the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine, the molecule is nearly planar, with the bromine atom showing a slight displacement from the mean plane of the pyridine ring. rsc.org The bond lengths and angles within the pyridine ring are consistent with those of other substituted pyridines.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 2-bromo-3-hydroxy-6-methylpyridine | Orthorhombic | Pca2₁ | C-Br = 1.89, C-O = 1.36, C-N = 1.34 | rsc.org |

This table presents data for a derivative of this compound.

Such crystallographic data for derivatives are crucial for understanding how the substitution pattern affects the molecular geometry and for providing a basis for computational modeling of the target compound.

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In the case of 2-bromo-3-hydroxy-6-methylpyridine, the crystal packing is dominated by hydrogen bonding and weaker interactions involving the bromine atom.

Specifically, molecules are linked into chains by O-H···N hydrogen bonds. rsc.org These chains are further interconnected by weaker C-H···Br hydrogen bonds, forming a two-dimensional network. rsc.org

For this compound, while classical hydrogen bonding of the O-H type is absent, the crystal packing would likely be influenced by:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atom of an adjacent molecule.

C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the fluorine and nitrogen atoms as acceptors are also expected to play a role in the crystal packing.

π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational Chemistry Investigations of 2 Bromo 3 Fluoro 6 Methylpyridine

Quantum Chemical Calculations (DFT)

Detailed Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic nature of molecules. For 2-bromo-3-fluoro-6-methylpyridine, such studies would illuminate its structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. While experimental data from techniques like X-ray crystallography provides this information for the solid state, computational optimization offers insights into the gaseous phase and can be performed on proposed intermediates or transition states.

Following geometry optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting the influence of the electronegative fluorine and bromine atoms, as well as the electron-donating methyl group on the pyridine (B92270) ring. This information is crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-F | Data not available | ||

| C-N-C | Data not available | ||

| C-C-C-C | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (HOMO) or an electrophile (LUMO). For this compound, the HOMO-LUMO energy gap would be a key parameter in determining its kinetic stability and reactivity in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map visually represents the charge distribution of a molecule. For this compound, an ESP map would illustrate the electron-rich and electron-poor regions. It is expected that the nitrogen atom and the fluorine atom would be regions of negative potential, making them susceptible to electrophilic attack, while the areas around the hydrogen atoms would exhibit a positive potential. The bromine atom's potential would be of particular interest due to its ability to participate in halogen bonding.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the study of transient species and high-energy states that are difficult to observe experimentally.

Transition State Characterization for Elementary Reaction Steps